Indium compd. with antimony (1:1)

Übersicht

Beschreibung

Synthesis Analysis

Indium antimonide (InSb) can be directly prepared by the electrodeposition of antimony (Sb) onto indium (In) electrodes, a process that requires the removal of surface oxide films from the electrode. This methodology has been demonstrated to facilitate the alloying reaction between Sb and In, leading to the formation of crystalline InSb under specific conditions of time, temperature, potential, and electrolyte composition (Fahrenkrug et al., 2017).

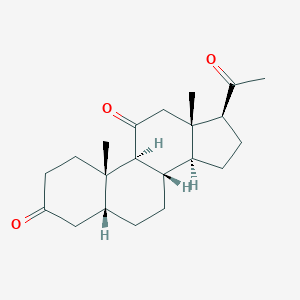

Molecular Structure Analysis

The molecular structures of compounds involving antimony and indium, like Sb(S2PEt2)3 and In(S2PR2)3, display distorted octahedral coordination geometry. In these compounds, the coordination of ligands to indium shows symmetrical isobidentate coordination, contrasted with the anisobidentate coordination in antimony compounds. These structural differences are attributed to the ligands' small bite, rather than invoking lone pair stereochemical activity in the antimony compound (Zukerman-Schpector et al., 1995).

Chemical Reactions and Properties

InSb participates in various chemical reactions, including those that lead to the formation of antimony layers on clean cleaved indium phosphide surfaces. The adsorption of antimony results in ordered structures and modifies the electronic structure of the surface, demonstrating the material's capability to undergo surface modification and interaction with other elements for potential electronic applications (Maani et al., 1985).

Physical Properties Analysis

Indium-antimony compounds, such as those studied for their compressibility and the velocity of sound in the liquid phase, do not exhibit anomalies in compressibility around 50 at.% Sb. This suggests a smooth transition in physical properties across compositions, contributing to the understanding of the bonding mechanism in these materials (Tsuchiya, 1997).

Chemical Properties Analysis

Indium antimonide has been the focus of research for its potential in high-efficiency white-light emission and anti-counterfeiting applications. Its unique photoluminescence properties, including bright yellow emission that turns into white-light emission under specific excitation, highlight the advanced chemical properties of In/Sb bimetallic halides for optoelectronic applications (Wei et al., 2021).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Antimony-doped indium-based halide single crystals have been used to achieve white light emission in metal halide materials . This is particularly significant as it is challenging to explore lead-free metal halides .

Methods of Application or Experimental Procedures

A metal ion doping strategy was employed to achieve white light emission . A series of organic–inorganic metal halide hybrids (OIMHHs) (TMPL)3InCl6·EtOH:xSb3+ (TMPL = protonated thiomorpholine, C 4 H 10 SN, x = 0–15%) were reported . The Sb 3+ concentration chosen was 0.1% .

Results or Outcomes

The emission was tunable, covering the cyan to orange region along with a photoluminescence quantum yield (PLQY) increase from 1.73% to 85.35% via Sb 3+ ion doping . Surprisingly, white light emission was successfully obtained .

2. Improving Mechanical Properties of Lead-Free Solder Alloys

Summary of the Application

The addition of indium and antimony to Sn-3.0Ag-0.5Cu lead-free solder alloys has been found to influence the microstructure, mechanical, and thermal properties of the alloys .

Methods of Application or Experimental Procedures

The research investigated the influence of adding 0.5 wt.%InSb into SAC305 solder alloys .

Results or Outcomes

The addition resulted in a reduced melting temperature by 3.8 °C and the formation of new Ag3 (Sn,In) and SnSb phases in the Sn-rich matrix with a decreased grain size of 28% . These phases improved the mechanical properties of the solder alloys . The ultimate tensile strength increased by 24%, but the percent elongation decreased to 45.8% . The Vickers microhardness of the SAC305 solder alloys slightly increased .

3. Medical and Biological Applications

Summary of the Application

Indium(III) complexes, which can be formed with antimony, have a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Methods of Application or Experimental Procedures

Various methods of synthesizing indium(III) complexes with different ligands are discussed, including xanthates, dithiocarbamate, phthalocyanine, thiosemicarbazone, and naphthalocyanine .

Results or Outcomes

Indium(III) complexes have shown potential in antibacterial, antifungal, and antiviral applications . Other biological applications include anticancer, bioimaging, radiopharmaceutical, photodynamic chemotherapy, antioxidants, and optical limiting applications . These complexes have displayed good performance in all these applications .

4. Synthesis and Properties of Indium Antimonide Nanowires

Summary of the Application

Indium antimonide nanowires (InSb NWs) have significant potential in the industry . This review discusses the synthesis of InSb NWs and their properties .

Methods of Application or Experimental Procedures

Various protocols and methodologies for generating NWs from diverse material systems are reviewed, including chemical vapor deposition, annealing in a reactive atmosphere, evaporation of InSb, molecular/chemical beam epitaxy, solution-based techniques, and top-down fabrication method .

Results or Outcomes

The electrical and optical properties of InSb NWs have been reviewed, considering the effects of conductivity which are diameter-dependent . Applications of NWs in the fabrications of field-effect transistors, quantum devices, thermoelectrics, and detectors have been discussed .

5. Antimicrobial Applications

Summary of the Application

Indium(III) complexes, which can be formed with antimony, have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

Methods of Application or Experimental Procedures

The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

Results or Outcomes

Indium(III) complexes are reported to have displayed a good performance in all these biological and medical applications .

6. High-Yield Synthesis of InSb Nanowires

Summary of the Application

Solution-based synthesis methods are preferred for high-yield InSb NWs .

Methods of Application or Experimental Procedures

These methods utilize supercritical organic fluids which are highly pressurized, enriched with a liquid indium and antimony as precursors, such as antimony trichloride and indium(III) chloride, and nanoparticles of metal catalyst .

Results or Outcomes

These solution-based synthesis methods are preferred for high-yield InSb NWs .

Safety And Hazards

Eigenschaften

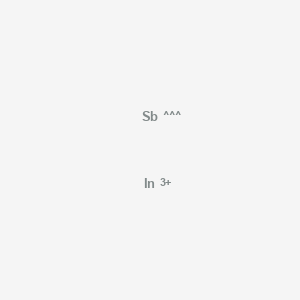

IUPAC Name |

antimony;indium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/In.Sb/q+3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWVDLWYMJUQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In+3].[Sb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InSb+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883672 | |

| Record name | Indium antimonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.578 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Antimony;indium(3+) | |

CAS RN |

1312-41-0 | |

| Record name | Indium antimonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001312410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium antimonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-](/img/structure/B73540.png)